N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride
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Overview
Description
N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H12N2·2HCl. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride typically involves the reaction of N-methyl-1-(3-methyl-4-pyridinyl)methanamine with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted pyridine compounds .
Scientific Research Applications
N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding assays.
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(4-pyridinyl)methanamine
- (E)-N-Methyl-1-(3-pyridinyl)methanimine
Uniqueness
N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable in research and industrial applications .
Biological Activity
N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H12Cl2N. The compound features a pyridine ring, which is known for its role in various biological processes due to its ability to interact with multiple biomolecules.
Property | Value |
---|---|
Molecular Weight | 195.09 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
This compound acts primarily through interactions with specific receptors and enzymes. These interactions can modulate various biological pathways, leading to diverse effects such as:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving catecholamines and serotonin.
- Antioxidant Activity : It has been suggested that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress .
Case Studies and Research Findings
- Antioxidant and Anti-inflammatory Effects : Research indicates that compounds with similar structures can scavenge free radicals, thereby inhibiting lipid peroxidation and protecting cellular integrity. This suggests potential applications in neuroprotection and anti-inflammatory therapies .
- Cytotoxicity in Cancer Cells : A study on related compounds demonstrated significant cytotoxic effects against glioblastoma cells, indicating that this compound could have anticancer properties through mechanisms such as apoptosis or methuosis (a form of non-apoptotic cell death) .
Table 2: Summary of Biological Activities
Activity | Observed Effect | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anti-inflammatory | Inhibition of lipid peroxidation | |
Cytotoxicity in Cancer Cells | Induction of cell death |
Synthesis and Applications
The synthesis of this compound involves several steps, typically starting from pyridine derivatives. This compound serves as a valuable intermediate in medicinal chemistry for developing new therapeutic agents.
Research Applications
- Drug Development : Its potential to modulate biological pathways makes it a candidate for drug development targeting neurological disorders and cancer.
- Material Science : The compound's unique properties may also lend themselves to applications in material science, particularly in creating novel polymers or coatings.
Properties
CAS No. |
1172854-22-6 |
---|---|
Molecular Formula |
C8H13ClN2 |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
N-methyl-1-(3-methylpyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-7-5-10-4-3-8(7)6-9-2;/h3-5,9H,6H2,1-2H3;1H |
InChI Key |
NRMHSSHTDJCKMO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)CNC.Cl.Cl |
Canonical SMILES |
CC1=C(C=CN=C1)CNC.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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